molecular formula C10H9ClN4O B2411204 N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936324-17-3

N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2411204
CAS RN: 936324-17-3
M. Wt: 236.66
InChI Key: AXXHISJQFVOAHD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, also known as CCT251545, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound was first synthesized in 2009 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Scientific Research Applications

Pharmacological Properties

  • Triazole derivatives, including compounds structurally related to N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, have been shown to possess significant pharmacological properties. Specifically, they have demonstrated anti-convulsive activity, making them potentially useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Antimicrobial Activities

  • Novel 1H-1,2,3-triazole-4-carboxamides, closely related to the chemical , have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against primary pathogens like Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Pokhodylo et al., 2021).

Synthesis and Characterization

  • The synthesis process for related triazole compounds has been explored, with one study achieving an 88% yield. This study is significant as it provides insights into the efficient production of such compounds, which could include this compound (Kan, 2015).

Antitumor Activity

  • Certain triazole derivatives have been synthesized and studied for their antitumor activity. These studies are relevant because they reveal the potential of triazole compounds, including this compound, in cancer treatment (Hao et al., 2017).

Novel Synthetic Methods

  • New synthetic methods for triazole derivatives have been developed. These methods could potentially be applied to the synthesis of this compound, thereby enhancing its production and application in various fields (Pokhodylo et al., 2009).

Cytotoxic Activity in Glioma Cell Cultures

  • A study focusing on the cytotoxic actions of 1,2,3-triazole derivatives on glioma cell cultures could provide insights into the potential use of this compound in oncology, particularly in the treatment of brain tumors (Khazhieva et al., 2015).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-6-7(11)3-2-4-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXHISJQFVOAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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